Cycloplatin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloplatam is synthesized through a multi-step process. The initial step involves the reaction of cyclopentylamine with potassium trichloroaminoplatinate and potassium iodide in water, resulting in a mixture of platinum complexes. This mixture is then reacted with silver (S)-(-)-malate in water to produce the desired platinum compound .
Industrial Production Methods: The industrial production of Cycloplatam follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then lyophilized for intravenous infusion .
Chemical Reactions Analysis
Types of Reactions: Cycloplatam undergoes various chemical reactions, including substitution and coordination reactions. It forms complexes with DNA, leading to the inhibition of DNA synthesis and cell division .
Common Reagents and Conditions:
Substitution Reactions: Cycloplatam reacts with nucleophiles such as water and chloride ions.
Coordination Reactions: It forms coordination complexes with DNA bases, particularly guanine.
Major Products Formed: The major products formed from these reactions are DNA adducts, which result in the inhibition of DNA replication and transcription .
Scientific Research Applications
Cycloplatam has a wide range of applications in scientific research:
Chemistry: It is used to study the coordination chemistry of platinum compounds.
Biology: Cycloplatam is used to investigate the mechanisms of DNA damage and repair.
Industry: Cycloplatam is used in the development of new antitumor drugs and formulations.
Mechanism of Action
Cycloplatam exerts its effects by forming coordination complexes with DNA. This leads to the formation of interstrand DNA cross-links, which inhibit DNA synthesis and cell division. The compound targets the N7 position of guanine bases in DNA, leading to the formation of DNA adducts . These adducts distort the DNA structure, preventing replication and transcription, ultimately leading to cell death .
Comparison with Similar Compounds
Cisplatin: A widely used platinum-based antitumor drug.
Carboplatin: Another platinum-based drug with a similar mechanism of action but lower toxicity than cisplatin.
Comparison: Cycloplatam is unique in its lower toxicity and higher antitumor activity compared to carboplatin. Unlike cisplatin, Cycloplatam does not cause nephrotoxicity, making it a safer alternative for cancer therapy . Additionally, Cycloplatam has shown promising results in cisplatin-resistant cancer cell lines, highlighting its potential as a more effective treatment option .
Properties
CAS No. |
109837-67-4 |
---|---|
Molecular Formula |
C9H18N2O5Pt |
Molecular Weight |
429.3 g/mol |
IUPAC Name |
azane;cyclopentanamine;2-hydroxybutanedioate;platinum(2+) |
InChI |
InChI=1S/C5H11N.C4H6O5.H3N.Pt/c6-5-3-1-2-4-5;5-2(4(8)9)1-3(6)7;;/h5H,1-4,6H2;2,5H,1H2,(H,6,7)(H,8,9);1H3;/q;;;+2/p-2 |
InChI Key |
OPWOOOGFNULJAQ-UHFFFAOYSA-L |
SMILES |
C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |
Canonical SMILES |
C1CCC(C1)N.C(C(C(=O)[O-])O)C(=O)[O-].N.[Pt+2] |
Synonyms |
ammine(cyclopentylamino)malatoplatinum(II) cycloplatam cycloplatin |
Origin of Product |
United States |
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